Mexacarbate

Description

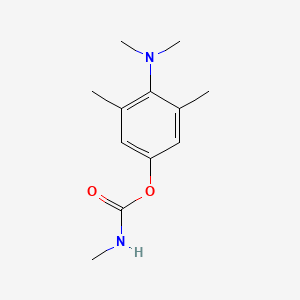

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(dimethylamino)-3,5-dimethylphenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-10(16-12(15)13-3)7-9(2)11(8)14(4)5/h6-7H,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEVBPNZHBAYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020893 | |

| Record name | Mexacarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mexacarbate is an odorless white crystalline solid dissolved in a liquid carrier. It is toxic by inhalation, skin absorption, and/or ingestion. When heated to high temperatures it may emit toxic oxides of nitrogen. It will burn but it is difficult to ignite. It is used as a pesticide., White, odorless solid; [HSDB] Almost white crystalline solid; [MSDSonline] | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.01% IN WATER AT 25 °C, (SOL IN WT/WT PERCENT): FREELY SOL IN ACETONE 162.3%; ACETONITRILE 142%; METHYLENE CHLORIDE 120.6%; ETHANOL 116.0%; BENZENE 102.0%; SPARINGLY SOL IN PETROLEUM SOLVENTS 1.05%; | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 0.1 at 293.2F (EPA, 1998), 0.00027 [mmHg], LESS THAN 0.1 MM HG AT 139 °C | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

315-18-4 | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mexacarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexacarbate [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexacarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexacarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXACARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM4IPV8G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185 °F (EPA, 1998), 85 °C | |

| Record name | MEXACARBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEXACARBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Mexacarbate Action

Acetylcholinesterase Inhibition Dynamics

Mexacarbate exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). herts.ac.uk This enzyme is crucial for hydrolyzing acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulse transmission. ecronicon.net Inhibition of AChE by this compound leads to an excessive buildup of ACh, causing continuous stimulation of cholinergic receptors. epa.govecronicon.net

Reversible Carbamoylation of Active Sites

Carbamate (B1207046) pesticides, including this compound, inhibit cholinesterases by forming unstable complexes through the carbamoylation of the active sites of these enzymes. nih.gov This process involves the transfer of the carbamoyl (B1232498) group from the carbamate molecule to a serine residue within the enzyme's active site. nih.gov Unlike organophosphate inhibitors, which cause irreversible phosphorylation, the inhibition by carbamates is considered reversible because the carbamoylated enzyme can be slowly reactivated through hydrolysis of the carbamoyl group, a process known as decarbamoylation. nih.gov The half-lives for decarbamoylation of carbamoylated AChEs can vary significantly. nih.gov

Comparative Inhibitory Potency of this compound Metabolites

Research indicates that some metabolites of this compound are more potent inhibitors of acetylcholinesterase in vitro than the parent compound. nih.govechemi.com Specifically, 4-methylamino-3,5-xylyl-N-methylcarbamate, a metabolite of this compound, has been reported to be more potent as an inhibitor of acetylcholinesterase in vitro. nih.govechemi.com

Cholinergic Pathway Overstimulation Analysis

The accumulation of acetylcholine due to acetylcholinesterase inhibition by this compound leads to the overstimulation of cholinergic receptors throughout the nervous system. epa.gov This overstimulation affects central, neuromuscular junction, and autonomic ganglia receptors, contributing to the diverse range of toxic manifestations. epa.govtoxno.com.au

Central Nervous System Receptor Interactions

Overstimulation of nicotinic acetylcholine receptors in the central nervous system due to the accumulation of ACh can result in various effects, including anxiety, headache, convulsions, ataxia, depression of respiration and circulation, tremor, general weakness, and potentially coma. toxno.com.aunih.gov Muscarinic receptor overstimulation in the central nervous system can also contribute to symptoms. toxno.com.aunih.gov Cholinergic receptors, both muscarinic and nicotinic, are widely distributed in the central nervous system and play crucial roles in neurotransmission. nih.govnih.gov

Neuromuscular Junction Receptor Overstimulation

The accumulation of ACh at motor nerves leads to the overstimulation of nicotinic receptors at the neuromuscular junction. toxno.com.au This overstimulation can manifest as muscle weakness, fatigue, muscle cramps, fasciculation, and paralysis. toxno.com.au The neuromuscular junction is where motor neurons release acetylcholine to activate muscles, and disruption here significantly impacts voluntary movement. nih.govwikipedia.org

Autonomic Ganglia Receptor Overstimulation

Accumulation of ACh at autonomic ganglia causes overstimulation of nicotinic receptors in the sympathetic and parasympathetic nervous systems. toxno.com.auweebly.com In the sympathetic system, this can lead to symptoms such as hypertension and hypoglycemia. toxno.com.au Autonomic ganglia are crucial relay points in the autonomic nervous system, controlling involuntary bodily functions. weebly.com Overstimulation here disrupts the delicate balance of sympathetic and parasympathetic outflow. weebly.com

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound (4-dimethylamino-3,5-dimethylphenyl methylcarbamate) | 9414 |

| 4-methylamino-3,5-dimethylphenyl methylcarbamate (Metabolite) | Not readily available in search results, but related structures like 3,5-Dimethylphenyl methylcarbamate (CID 17563) and Phenol (B47542),3-methyl-4-(methylamino)-, 1-(N-methylcarbamate) (CID 196510) were found. Specific CID for this exact metabolite was not explicitly found. |

| 4-amino-3,5-dimethylphenyl methylcarbamate (Metabolite) | Related structure found: [Amino-(3,5-dimethylphenyl)methyl] carbamate (CID 152138648). Specific CID for this exact metabolite was not explicitly found. |

| Acetylcholine | 187 |

Muscarinic Receptor Specific Effects

The accumulation of acetylcholine due to this compound's inhibition of acetylcholinesterase leads to the overstimulation of muscarinic acetylcholine receptors purdue.edu. This overstimulation is associated with a range of symptoms that are characteristic of cholinergic excess . These symptoms can include visual disturbances, tightness in the chest, wheezing due to bronchoconstriction, increased bronchial secretions, increased salivation, lacrimation, sweating, increased peristalsis, and increased urination purdue.edu. Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) found in the cell membranes of certain neurons and other tissues, playing crucial roles in the parasympathetic nervous system and the control of sweat glands in the sympathetic nervous system sigmaaldrich.comwikipedia.org. Different subtypes of muscarinic receptors (M1-M5) couple to different intracellular signaling pathways, such as the inhibition of adenylyl cyclase or the upregulation of phospholipase C, leading to varied cellular responses sigmaaldrich.comwikipedia.org. The overstimulation of these receptors by excess acetylcholine underlies the observed muscarinic effects following exposure to cholinesterase inhibitors like this compound purdue.edu.

Interactions with Other Esterases

While acetylcholinesterase is the primary target for the insecticidal activity of carbamates like this compound, these compounds can also inhibit other esterases who.intvliz.be. Esterases are a broad group of enzymes that hydrolyze ester bonds, and they include not only acetylcholinesterase but also carboxylesterases (CbEs) and other serine esterases vliz.be.

Carbamates, similar to organophosphates, can inhibit esterases that possess a serine residue in their catalytic center, often referred to as serine esterases or beta-esterases who.int. Although the inhibition of esterases other than AChE may not be the primary driver of acute toxicity, it can be significant, particularly in the context of the metabolism of the carbamate itself and the potential for interactions with other compounds who.int.

Studies have shown that carbamates can inhibit carboxylesterase activity vliz.beresearchgate.net. For instance, research involving other carbamates like carbofuran (B1668357) has demonstrated inhibition of both AChE and CbE, with varying sensitivities depending on the specific esterase and organism studied vliz.be. The inhibition of carboxylesterases by carbamates can influence the detoxification of the carbamate, as these enzymes are involved in metabolizing compounds containing ester bonds nih.gov.

The inhibition of esterases other than AChE by carbamates, including potentially this compound, can also have implications for synergistic effects when an organism is exposed to multiple chemicals that are metabolized by or interact with these esterases who.intresearchgate.net.

| Enzyme Class | Primary Role | Interaction with Carbamates (General) | Relevance to this compound |

| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine | Primary target; reversible inhibition | Main mechanism of action who.int |

| Carboxylesterases (CbEs) | Metabolize compounds with ester bonds | Can be inhibited | Involved in metabolism; potential for inhibition who.intvliz.benih.gov |

| Other Serine Esterases | Diverse hydrolytic functions | Can be inhibited | Potential for interaction who.int |

Metabolic Transformation and Biotransformation Pathways

Pathways in Biological Systems

The fate of mexacarbate in biological systems is determined by a series of metabolic transformations aimed at facilitating its excretion or incorporation into natural matrices. The principal degradative pathways identified include N-demethylation and hydrolysis. tandfonline.com

Hepatic Enzymatic Hydrolysis

Enzymatic hydrolysis, particularly in the liver, is a significant metabolic route for carbamates, including this compound. This process involves the cleavage of the carbamyl ester bond, leading to the formation of a phenolic product. nih.govechemi.com In dogs, for instance, metabolism by hydrolysis yields 4-dimethylamino-3,5-xylenol (B1221222). nih.govechemi.com Studies indicate that the rate of hydrolysis by esterases is generally faster in mammals compared to plants and insects. inchem.org

N-Demethylation Routes

N-demethylation is another major metabolic pathway for this compound, involving the removal of methyl groups from the dimethylamino substituent. tandfonline.comnih.gov This process can lead to the formation of demethylated products such as 4-methylamino-3,5-xylyl methylcarbamate and 4-amino-3,5-xylyl methylcarbamate. nih.govechemi.com These demethylated metabolites have been detected in various organisms and environmental matrices. nih.govechemi.com In some cases, N-demethylation can occur alongside other metabolic reactions. acs.org

Formation of Phenolic Metabolites and Conjugates

Hydrolysis of this compound results in the formation of phenolic metabolites, notably 4-dimethylamino-3,5-xylenol. nih.govechemi.com These phenolic compounds are often subject to further biotransformation through conjugation reactions. nih.govechemi.com Conjugation involves the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the phenolic metabolites, increasing their water solubility and promoting excretion. nih.govechemi.cominchem.orgwho.int In dogs, the phenolic metabolite is predominantly eliminated in urine as glucuronide or sulfate conjugates. nih.govechemi.com Conjugated forms of other degradation products, such as 2,6-dimethyl hydroquinone, have also been observed. nih.govechemi.com

Interspecies Metabolic Comparative Studies

Comparative metabolic studies across different species reveal variations in the rates and profiles of this compound biotransformation. While the primary pathways like hydrolysis and N-demethylation are generally conserved, the quantitative importance of each pathway and the specific metabolites formed can differ between species. core.ac.uk For example, studies in insects have identified metabolites such as 4-methylformamido- and 4-formamido-3,5-xylyl-methylcarbamates, in addition to the demethylated products observed in mammals. nih.govechemi.com These interspecies differences in metabolism are crucial considerations in evaluating the biological fate and potential effects of this compound in different organisms. researchgate.netnih.gov

Transplacental Transfer and Fetal Metabolism

Studies in rats have indicated that transplacental transfer of this compound can occur, with metabolites also detected in the fetus. nih.govechemi.com While most of the compound is rapidly distributed and excreted in pregnant rats, a small percentage of radioactivity from labeled this compound has been found in pooled fetuses. nih.govechemi.com This suggests that this compound and its transformation products can cross the placental barrier, exposing the developing fetus. researchgate.net

Incorporation into Plant Matrix Components

In plants, this compound undergoes metabolic degradation, and some of the resulting material can be incorporated into plant matrix components, such as lignin (B12514952). nih.govechemi.com When applied to broccoli, examination of the methanol-insoluble material indicated the incorporation of this compound into lignin, suggesting potential permanent storage within the plant structure. nih.govechemi.com This incorporation into bound residues is a known fate for some pesticides in plants, differing from the excretion mechanisms prevalent in animals. tandfonline.comnih.govucanr.edu

Pathways in Environmental Compartments

The dissipation of this compound in the environment is influenced by several factors, including microbial activity, hydrolysis, and photolysis nih.govechemi.comtandfonline.com. These processes lead to the formation of various degradation products.

Microbial Degradation Mechanisms in Soil and Litter

Microbial degradation plays a significant role in the breakdown of this compound in soil and forest litter tandfonline.com. Studies using 14C-labeled this compound in sandy loam and clay loam forest soil litters have shown rapid degradation, with the evolution of 14CO2 nih.govtandfonline.com. The half-lives for 14CO2 evolution in non-sterile sandy loam and clay loam litters under aerobic conditions were approximately 7.31 and 8.88 days, respectively nih.gov. Under submerged conditions, the half-lives were similar, at 7.72 and 9.32 days, respectively nih.gov. These results indicate that soil and litter microbes contribute significantly to the degradation process and the mineralization of this compound nih.govtandfonline.com. In sterile soil litters, only a small percentage (1-4%) of 14CO2 was evolved, further highlighting the importance of microbial activity nih.gov.

Degradation products observed in soil and litter include demethylated carbamates, various xylenols, and other polar and unknown products nih.govtandfonline.com. The principal degradative pathways in forest litter appear to involve N-demethylation, hydrolysis, ring cleavage, and eventual conjugation to the litter matrix tandfonline.com.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is another important pathway for the degradation of this compound in aqueous environments, particularly under alkaline conditions nih.govechemi.com. The persistence of this compound in natural waters is dependent on pH and temperature echemi.com. Studies in buffered solutions at 20 °C have shown that the hydrolysis rate increases with increasing pH echemi.com. The half-lives for hydrolysis at pH 5.94, 7.0, and 8.42 were reported as 46.5, 25.7, and 4.6 days, respectively echemi.com.

Hydrolysis of this compound in aqueous solutions has been shown to produce a variety of products echemi.com. These include 4-methylamino-3,5-xylyl methylcarbamate, 4-amino-3,5-xylyl methylcarbamate, 4-methylformamido-3,5-xylyl methylcarbamate, 4-formamido-3,5-xylyl methylcarbamate, 4-dimethylamino-3,5-xylyl hydroxymethylcarbamate, 4-dimethylamino-3,5-xylenol, and 2-hydroxy-3,5-dimethyl-p-benzoquinone echemi.comacs.org. The presence of demethylated and hydrolytic products indicates that these are major metabolic pathways for the dissipation of this compound in aqueous substrates nih.govechemi.com.

The following table summarizes the hydrolysis half-lives at different pH values:

| pH | Temperature (°C) | Hydrolysis Half-life (days) |

| 5.94 | 20 | 46.5 |

| 7.0 | 20 | 25.7 |

| 8.42 | 20 | 4.6 |

Photolytic Degradation Mechanisms

Photolytic degradation can also contribute to the dissipation of this compound, particularly at the soil surface and near the water surface where it is exposed to sunlight nih.govechemi.com. In the atmosphere, vapor phase this compound can react with photochemically generated hydroxyl radicals, with an estimated half-life of 7.9 hours nih.govechemi.com.

Exposure of this compound to UV light has been shown to produce degradation products echemi.com. Some of the identified products from photolysis include 4-methylamino-3,5-xylyl methylcarbamate, 4-amino-3,5-xylyl methylcarbamate, 4-methylformamido-3,5-xylyl methylcarbamate, and 4-formamido-3,5-xylyl methylcarbamate echemi.com. These products suggest that photochemical degradation involves steps such as N-demethylation and possibly other transformations echemi.comannualreviews.org.

Proposed Metabolic Pathways in Forest Soil Systems

Based on studies in forest soil litters, a metabolic pathway for the degradation of this compound in soil has been proposed tandfonline.com. The principal pathways appear to involve N-demethylation and hydrolysis nih.govtandfonline.com. These processes lead to the formation of various metabolites, including demethylated carbamates and xylenols nih.govtandfonline.com. Further degradation likely involves ring cleavage and eventual conjugation of the residues to the soil or litter matrix tandfonline.com.

Studies in soil columns containing sandy and clay loam forest soils showed that this compound breaks down rapidly into various degradation products tandfonline.com. While intact carbamate (B1207046) moieties were found in the litter, phenolic and polar metabolites were also present tandfonline.com. The bulk of the applied 14C-labeled material was adsorbed onto the litter layers, but some radioactivity moved into the leachate, particularly when saturated with the compound tandfonline.com. Analysis of the litter and leachate revealed the presence of carbamate moieties, phenols, and other metabolites tandfonline.com.

The major metabolic pathways for the dissipation of this compound from these substrates appear to be demethylation and hydrolytic routes nih.gov.

Toxicological Research: Mechanistic Insights

Neurotoxic Mechanisms

Mexacarbate's primary mechanism of neurotoxicity involves the reversible carbamoylation of the active site of cholinesterase enzymes, primarily AChE . This is similar to the mechanism of organophosphate insecticides, but the inhibition by carbamates is less stable and the enzyme regeneration is relatively rapid who.int. The consequence of AChE inhibition is the build-up of acetylcholine (B1216132), causing continuous transmission of nerve impulses and sustained muscle contractions .

Acute Cholinergic Crisis Pathophysiology

Acute exposure to this compound, as with other cholinesterase inhibitors, can lead to a cholinergic crisis toxno.com.au. This crisis is characterized by severe overstimulation of both muscarinic and nicotinic acetylcholine receptors nih.gov.

Symptoms associated with muscarinic receptor overstimulation include increased salivation, lacrimation, sweating, bronchial secretions, bronchoconstriction leading to wheezing and chest tightness, increased peristalsis, vomiting, diarrhea, bradycardia, hypotension, miosis (constriction of pupils), and blurred vision nih.govnih.gov.

Overstimulation of nicotinic receptors at the neuromuscular junction results in symptoms such as muscle weakness, fatigue, muscle cramps, fasciculation (muscle twitching), and potentially paralysis, including that of respiratory muscles, which can be life-threatening nih.govnih.gov. Nicotinic overstimulation in the central nervous system can manifest as anxiety, headache, convulsions, ataxia, tremor, general weakness, and potentially lead to respiratory and circulatory depression, and coma nih.gov. Accumulation of ACh at autonomic ganglia can also lead to sympathetic overstimulation, causing hypertension and hypoglycemia nih.gov.

Chronic Exposure Neuropsychological Sequelae

Chronically high exposure to carbamate (B1207046) pesticides, including this compound, has been associated with neuropsychological consequences nih.gov. Studies have indicated that long-term exposure (e.g., greater than 10 years) can lead to disturbances in perception and visuo-motor processing nih.govnih.gov. Research comparing acutely poisoned individuals with those having high chronic exposure has shown similar deficits in perceptual, verbal memory, and visuomotor domains nih.gov. Acutely poisoned subjects demonstrated worse performance in perceptual, visuomotor, visual memory, and mood state domains compared to other groups nih.gov.

Enzyme Level Alterations and Risk Assessment Paradigms

Monitoring cholinesterase enzyme levels, specifically plasma and red blood cell cholinesterase, is a recommended practice for individuals potentially exposed to carbamate pesticides like this compound nj.gov. A reduction in cholinesterase enzyme levels by 25% or more below pre-employment levels is considered an indicator of increased risk of poisoning nj.gov. Plasma cholinesterase levels typically return to normal within 1-2 weeks after exposure ceases, while red blood cell levels may remain reduced for 1-3 months nj.gov.

Risk assessment paradigms for chemical substances, including pesticides, generally involve steps such as hazard identification, dose-response assessment, exposure assessment, and risk characterization epa.govbasicmedicalkey.comepa.gov. The evaluation of toxicity in risk assessment includes identifying contaminants that may pose health hazards and characterizing the relationship between exposure and health effects epa.gov. Quantitative Structure-Activity Relationship ((Q)SAR) methods are utilized to predict the activities and properties of untested chemicals based on the structural similarity to chemicals with known activities epa.gov. These methods can be applied to predict key events in the toxicological mode of action, such as enzyme inhibition epa.gov.

Comparative Neurotoxicity with Other Pesticide Classes

Carbamate pesticides, while sharing the mechanism of cholinesterase inhibition with organophosphate insecticides, exhibit some key differences in their neurotoxic profiles who.intepa.gov. The inhibition of AChE by carbamates is reversible and the enzyme reactivation is relatively faster compared to the phosphorylation caused by organophosphates who.intepa.gov. This difference contributes to carbamate poisonings generally being of shorter duration than organophosphate poisonings toxno.com.au.

Unlike some organophosphates, carbamates are generally not associated with causing delayed neuropathy who.int. Studies comparing the toxicity of different insecticide classes have shown varying degrees of toxicity to non-target species vt.eduresearchgate.net. For example, in studies on Choristoneura occidentalis larvae, certain pyrethroids were found to be more toxic than this compound researchgate.net. Research on novel carbamate insecticides has also included evaluating their potential for neurotoxicity to non-target organisms by assessing neurotoxic esterase (NTE) inhibition, an enzyme inhibited by some anticholinesterases, particularly organophosphates, which is linked to delayed neurotoxicity vt.edu. Novel carbamates in one study did not significantly inhibit NTE, unlike bendiocarb (B1667985), a commercial carbamate vt.edu.

Systemic Organ Toxicity Mechanisms

While the primary mechanism of this compound toxicity is neurotoxic, systemic organ toxicity, particularly affecting the hepatic and renal systems, can also occur nih.gov.

Hepatic and Renal Systemic Responses

The liver plays a significant role in the metabolism of carbamates, including this compound nih.gov. Carbamates are enzymatically hydrolyzed by the liver, and the degradation products are subsequently excreted by the kidneys and the liver nih.gov. While the exact mechanisms of this compound-specific hepatic and renal toxicity are not extensively detailed in the provided information, studies on other carbamate insecticides offer some insights into potential mechanisms.

Research on the N-methyl carbamate insecticide methomyl (B1676398) in mice has shown that exposures can disrupt hepatic xenobiotic and intermediary metabolism and promote hepatic steatosis (fatty liver) mdpi.com. While methomyl did not increase liver oxidative stress or injury in this study, it disrupted hepatic function mdpi.com. Other carbamates like bendiocarb and carbofuran (B1668357) have also been associated with hepatic effects such as hepatic vacuolization, steatosis, apoptosis, and altered lipid levels mdpi.com.

The kidneys are crucial for the excretion of carbamate metabolites nih.gov. The kidneys are generally susceptible to xenobiotics due to their high blood flow and metabolic activity, and the process of glomerular filtration and tubular reabsorption can lead to the accumulation of toxic substances nih.govnih.gov. General mechanisms of drug-induced nephrotoxicity include changes in glomerular hemodynamics, tubular cell toxicity, inflammation, and other pathways nih.govnih.govmdpi.com. While direct mechanistic details for this compound-induced renal toxicity are limited in the search results, the excretion of its metabolites by the kidneys suggests a potential for renal exposure to these compounds or their breakdown products nih.gov. Some reports mention renal toxicity methods being reviewed in relation to this compound wikimedia.org.

Hematopoietic System Disruptions

Information directly linking this compound specifically to hematopoietic system disruptions in detailed studies is limited in the provided search results. However, some general information about carbamate pesticides, the class to which this compound belongs, and their effects on blood parameters is available.

Carbamate pesticides are known to inhibit acetylcholinesterase (AChE) activity. nih.govherts.ac.uk While the primary impact of AChE inhibition is on the nervous system, some studies on other carbamates have noted effects on blood. For instance, a study on pirimicarb, another carbamate, in dogs showed hematopoietic effects, including bone marrow effects indicative of a compound-dependent hemolytic anemia. epa.gov

Routine medical testing recommended for individuals exposed to this compound includes monitoring plasma and red blood cell cholinesterase levels, as these enzymes are poisoned by the chemical. nj.gov If exposure ceases, plasma levels may return to normal relatively quickly (1-2 weeks), while red blood cell levels may remain reduced for a longer period (1-3 months). nj.gov This monitoring highlights the known interaction of this compound with enzymes present in red blood cells, although it does not explicitly detail broader hematopoietic system disruptions like altered cell production or morphology beyond enzyme levels.

Reproductive System Pathologies

According to information available to the New Jersey Department of Health and Senior Services, this compound had not been tested for its ability to affect reproduction as of the time of their assessment. nj.gov Similarly, the World Health Organization's Environmental Health Criteria on carbamate pesticides from 1986 noted that no teratogenic effects or effects on fertility or gestation were seen in a study involving a high dose of carbaryl (B1668338) (another carbamate) in rats, although decreased maternal weight gain and increased pup mortality before weaning were observed. inchem.org The same document mentions that certain carbamates can induce embryotoxic effects, including increased mortality, decreased weight gain in offspring, and early embryonic death, mainly at high doses administered via stomach tube. inchem.org

While specific studies on this compound's reproductive toxicity are not detailed in the search results, carbamate pesticides in general are discussed in the context of reproductive health. Carbamates are considered endocrine-disrupting chemicals and can interfere with the hypothalamic-pituitary-testicular axis, which is essential for normal male reproductive function, potentially leading to male reproductive dysfunctions. researchgate.net They can affect the endocrine system by altering hormone levels such as testosterone, LH, FSH, progesterone, and estradiol. researchgate.net Exposure to certain pesticides, including carbamates, has been associated with adverse reproductive or developmental effects in epidemiological studies, particularly in occupational settings without adequate protective equipment. nih.gov These effects can include sperm abnormalities, decreased fertility, spontaneous abortion, birth defects, and fetal growth retardation. nih.gov However, these findings pertain to carbamates as a class and not specifically to this compound.

Carcinogenic Potential Evaluation Methodologies

The carcinogenic potential of this compound has been evaluated through animal bioassays. A bioassay of technical-grade this compound for possible carcinogenicity was conducted using Osborne-Mendel rats and B6C3F1 mice. echemi.comnih.gov In this study, this compound was administered in the feed at two different concentrations to groups of animals for 78 weeks, followed by observation periods. nih.gov Control groups of animals were also included. nih.gov

Another earlier study by Bionetics Research Laboratories in 1968 also evaluated this compound for carcinogenicity by administering it orally to two strains of mice. nih.govwho.int However, the design of this earlier study was considered inadequate due to the small number of animals used. who.int Despite this limitation, the Bionetics study showed an increased incidence of lung adenomas in both mouse strains and a slight increase in liver tumors in some male mice of one strain. nih.govwho.int The International Agency for Research on Cancer (IARC) reviewed the data from the Bionetics study but did not consider it sufficient to make an evaluation of this compound's carcinogenicity. nih.govwho.int

The later National Cancer Institute (NCI) bioassay (1978) aimed to provide a more adequate evaluation. nih.gov Under the conditions of this NCI bioassay, sufficient evidence was not obtained for the carcinogenicity of this compound in Osborne-Mendel rats or B6C3F1 mice. echemi.comnih.gov No neoplasms occurred at statistically significant increased incidences when dosed rats were compared to controls. nih.gov Among male mice surviving at least 56 weeks, statistical tests indicated associations with dietary concentration for hepatocellular carcinomas, subcutaneous fibrosarcomas, and fibromas of the skin, but these results were not supported by significant findings in other statistical tests. nih.gov

Methodologies for evaluating carcinogenic potential, as exemplified by these studies on this compound and discussed in broader contexts, typically involve long-term animal bioassays where the substance is administered to rodents at different dose levels. researchgate.netthepsci.eu The animals are observed for a significant portion of their lifespan for the development of tumors. researchgate.net Statistical analyses are then performed to compare tumor incidences in the exposed groups versus control groups. nih.gov The design of such studies, including the number of animals, dose levels, and duration, is critical for the adequacy of the evaluation. who.intresearchgate.net

Data Table: Carcinogenicity Bioassay Summary (NCI, 1978)

| Species | Sex | Dietary Concentration (ppm) (Time-Weighted Average) | Observation Period (Weeks) | Key Findings |

| Osborne-Mendel Rat | Male | 209, 418 | 78 (administration) + 33-34 (observation) | No statistically significant increased tumor incidences compared to controls. nih.gov |

| Osborne-Mendel Rat | Female | 339, 678 | 78 (administration) + 33-34 (observation) | No statistically significant increased tumor incidences compared to controls. nih.gov |

| B6C3F1 Mouse | Male | 327, 654 | 78 (administration) + 14-15 (observation) | Statistical associations for some tumors, but not consistently significant. nih.gov |

| B6C3F1 Mouse | Female | 68, 135 | 78 (administration) + 14-15 (observation) | No significant effect on survival or body weights. nih.gov |

Note: This table summarizes findings related to carcinogenicity and does not include all observations from the bioassay.

Environmental Fate and Degradation Studies

Degradation Kinetics and Pathways

The degradation of mexacarbate in the environment occurs through both biotic and abiotic processes, leading to the formation of various transformation products echemi.comtandfonline.com.

Aerobic and Anaerobic Degradation in Soils and Sediments

Rapid degradation of 14C-labeled this compound has been observed in forest soil litters under both aerobic and anaerobic conditions nih.govechemi.com. Studies using sandy loam and clay loam forest soil litters showed that the half-lives for the evolution of 14CO2, a measure of mineralization, were similar under aerobic (dry) and submerged (anaerobic) conditions nih.govechemi.com. In sandy loam litter, the half-life for 14CO2 evolution was approximately 7.31 days under aerobic conditions and 7.72 days under submerged conditions nih.govechemi.com. For clay loam litter, the half-lives were slightly higher, at 8.88 days aerobically and 9.32 days anaerobically nih.govechemi.com. Litter microbes play a significant role in the degradation of this compound and the formation of 14CO2 tandfonline.com.

Table 1: Half-lives of 14CO2 Evolution from 14C-Mexacarbate in Forest Soil Litters

| Soil Type | Condition | Half-life (days) |

| Sandy Loam | Aerobic | 7.31 |

| Sandy Loam | Anaerobic | 7.72 |

| Clay Loam | Aerobic | 8.88 |

| Clay Loam | Anaerobic | 9.32 |

*Data derived from search results nih.govechemi.com.

While rapid degradation was observed, intact carbamate (B1207046) moieties were generally not found in the litter after a 30-day incubation period under both aerobic and anaerobic conditions, except for phenolic and polar metabolites tandfonline.comtandfonline.com.

Influence of Environmental Parameters on Degradation Rates

Several environmental parameters influence the degradation rate of this compound. In aquatic systems, the persistence of this compound is dependent on pH and temperature echemi.com. Hydrolysis is a significant degradation pathway in water, particularly under alkaline conditions nih.govechemi.com. The half-lives for hydrolysis in buffered solutions at 20 °C varied with pH: 46.5 days at pH 5.94, 25.7 days at pH 7.0, and 4.6 days at pH 8.42 nih.govechemi.com. This indicates that alkaline conditions accelerate the hydrolysis of this compound nih.govechemi.com. Photolysis may also occur at the soil and water surfaces, contributing to degradation nih.govechemi.com. Microbial degradation is also a key factor, especially in soil nih.govechemi.comisa-arbor.com.

Table 2: Hydrolysis Half-lives of this compound at 20 °C

| pH | Half-life (days) |

| 5.94 | 46.5 |

| 7.0 | 25.7 |

| 8.42 | 4.6 |

*Data derived from search results nih.govechemi.com.

Identification of Environmental Degradation Products

The degradation of this compound in soil and water yields various transformation products tandfonline.comechemi.com. In forest soil columns, analysis of litter segments and leachate showed the presence of carbamate moieties, phenols, and other metabolites tandfonline.comtandfonline.com. Studies on degradation in forest litters identified metabolites including demethylated carbamates, various xylenols, and polar and unknown products tandfonline.com. The major metabolic pathways for the dissipation of this compound appear to involve demethylation and hydrolysis tandfonline.comechemi.com. When exposed to UV light, identified degradation products included methylamino, amino, methylformamido, and formamido derivatives echemi.com. These same major products were also obtained from this compound exposed to sunlight on bean foliage echemi.com. In aquatic environments, demethylated products such as 4-methylamino and 4-amino-3,5-xylyl methylcarbamates, and the phenol (B47542) 4-dimethylamino-3,5-xylenol (B1221222) were frequently detected as metabolites in water and aquatic plants tandfonline.comechemi.com.

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are influenced by its mobility in soil and its behavior in aquatic systems tandfonline.comechemi.com.

Mobility in Soil Columns: Leaching and Adsorption Dynamics

This compound is expected to be mobile in soil, although its mobility can be influenced by soil type and organic matter content nih.govtandfonline.comechemi.com. Studies using soil columns containing sandy and clay loam forest soils showed that the bulk of the 14C-labeled material was adsorbed onto the litter layers tandfonline.comtandfonline.com. However, when the columns were saturated with higher amounts of this compound, a small portion of the radioactivity moved beyond the column length into the leachate tandfonline.comtandfonline.com. This suggests that while adsorption to organic matter in the upper soil layers is significant, leaching can occur, particularly under conditions of high application or in soils with lower adsorption capacity tandfonline.comtandfonline.com. Based on a reported water solubility and an estimated Koc value, this compound is expected to have medium to low mobility in soils echemi.com. The inverse relationship between adsorption and leaching observed in soil column studies is consistent with findings for other compounds tandfonline.com.

Aquatic System Distribution and Dissipation

When released to water, this compound is expected to hydrolyze nih.govechemi.com. Studies in a New Brunswick aquatic forest environment following aerial application of this compound showed that maximum concentrations in stream and pond waters were detected shortly after spraying, but concentrations fell rapidly tandfonline.comechemi.com. In stream water, concentrations were below detection limits within 12 hours, and in pond water, within 3 days tandfonline.comechemi.com. Aquatic plants in the pond accumulated this compound, with varying half-lives depending on the plant species tandfonline.comechemi.com. For example, the average half-lives in cattails, manna grass, and bog moss were approximately 3.9, 8.5, and 2.0 hours, respectively tandfonline.comechemi.com. This compound was not detected in stream and pond sediments tandfonline.comechemi.com. Bioconcentration and adsorption to sediments are not expected to be significant nih.govechemi.com.

Atmospheric Dispersal and Reaction Kinetics

This compound, when in the vapor phase in the atmosphere, undergoes reaction with photochemically generated hydroxyl radicals. The estimated half-life for this reaction is approximately 7.90 hours. nih.govechemi.comtaylorfrancis.com Atmospheric transport and diffusion of emitted pesticides are influenced by factors including the chemical and physical properties of the pesticide, the nature of the soil or crops, processes within the soil or plants, and meteorological conditions. mst.dk

Residue Persistence and Bioavailability in Ecosystems

The persistence of this compound in various environmental compartments, including soil, water, and plants, has been studied.

In soil, rapid degradation of 14C-labeled this compound has been observed in sandy loam and clay loam forest soil litters. nih.gov Under aerobic conditions, the half-lives for 14CO2 evolution ranged from 7.31 to 8.88 days in sandy loam and clay loam litters, respectively. nih.gov Under submerged conditions, the half-lives were 7.72 and 9.32 days, respectively. nih.gov this compound may biodegrade in soil and can also undergo photolysis at the soil surface. nih.gov Volatilization from near-surface soils is not expected to be a significant removal process. nih.gov Studies have indicated that this compound is expected to maintain medium to low mobility in soils based on its estimated Koc value. echemi.com Residue levels in forest litter and soil have been found to decrease rapidly, often falling below detection limits within one day after application. tandfonline.comasme.org

In aquatic environments, the persistence of this compound in natural waters is dependent on pH value and temperature. nih.govechemi.com Hydrolysis is an expected degradation pathway in water, leading to a variety of products. nih.govechemi.com The half-lives for hydrolysis in buffered solutions at 20 °C varied with pH: 46.5 days at pH 5.94, 25.7 days at pH 7.0, and 4.6 days at pH 8.42. nih.govechemi.com Photolysis and biodegradation can also occur in water. nih.gov Studies in river water have shown significant degradation, with 85% of the initial amount degrading within one week and complete degradation within two weeks. echemi.com Bioconcentration and adsorption to sediments are not expected to be significant. nih.govechemi.com

Studies on the distribution and persistence of aerially applied this compound in an aquatic forest environment showed that maximum concentrations in stream and pond waters were observed shortly after spraying, followed by a rapid decline to below detection limits within hours to a few days. tandfonline.com Aquatic plants such as cattails, manna grass, and bog moss showed peak concentrations one hour post-spray, with relatively short half-lives ranging from approximately 2.0 to 8.5 hours. tandfonline.com Demethylated products and the phenol, 4-dimethylamino-3,5-xylenol, were frequently detected as transformation products in water and aquatic plants, indicating demethylation and hydrolysis as major dissipation pathways. tandfonline.com

Bioavailability of this compound in aquatic organisms has been noted, with mosquito larvae showing a tendency to accumulate the compound. frontiersin.org Direct introduction into water resulted in a bioconcentration factor (BCF) of 14 in shrimp, while exposure on sand yielded BCF values of 18 for shrimp and 45 for silverside fish. echemi.com

Data on hydrolysis half-lives in buffered solutions:

| pH | Temperature (°C) | Half-life (days) |

| 5.94 | 20 | 46.5 |

| 7.0 | 20 | 25.7 |

| 8.42 | 20 | 4.6 |

Data on half-lives in forest soil litters:

| Soil Type | Condition | Half-life for 14CO2 evolution (days) |

| Sandy loam | Aerobic | 7.31 |

| Clay loam | Aerobic | 8.88 |

| Sandy loam | Submerged | 7.72 |

| Clay loam | Submerged | 9.32 |

Data on this compound concentrations and half-lives in aquatic plants (1 hour post-spray):

| Aquatic Plant | Peak Concentration (ppb) | Average Half-life (hours) |

| Cattails | 720 | ~3.9 |

| Manna grass | 482 | ~8.5 |

| Bog moss | 81 | ~2.0 |

Ecotoxicological Impact Assessment: Mechanistic Aspects

Aquatic Organism Ecotoxicity Mechanisms

Mexacarbate can enter aquatic systems through various routes, including runoff and erosion nih.govepa.gov. Its presence in water can lead to adverse effects on aquatic life toxno.com.aufisheriesjournal.com.

Fish and Invertebrate Cholinesterase Inhibition Responses

As a carbamate (B1207046), this compound inhibits acetylcholinesterase (AChE), an enzyme essential for nervous system function in many organisms nih.govherts.ac.ukresearchgate.net. This inhibition occurs through the carbamoylation of the enzyme's active sites, although this process is reversible nih.gov. The suppression of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the cholinergic nervous system nih.govtoxno.com.au.

Studies have demonstrated the acute toxicity of this compound to freshwater invertebrates. For instance, laboratory bioassays using continuous flow have assessed the acute toxicities of various insecticides, including this compound, to representative stream invertebrates cambridge.org. The 48-hour LC50 values for this compound ranged from 99 to 492 µg/L for these organisms cambridge.org. The slopes of the probit lines for this compound were comparable to other acetylcholinesterase inhibitors tested cambridge.org. A drift response in test chambers was observed for all species exposed to this compound at concentrations above 25 µg/L cambridge.org.

Fish are also susceptible to the effects of cholinesterase inhibition by this compound doi.org. The toxicity to fish can be influenced by water quality parameters medkoo.com.

Bioaccumulation Kinetics and Ecological Implications

Based on observed and estimated bioconcentration factors (BCF), this compound is not expected to bioconcentrate significantly in aquatic organisms nih.gov. Bioconcentration is the uptake of a substance by an organism directly from the surrounding water through respiratory and dermal routes us.es. The extent of bioaccumulation can decrease as the water solubility of a pesticide increases fisheriesjournal.com. The rate of elimination or desorption of pesticides can be species-specific, with the level in a given species determined by the balance between absorption and elimination rates fisheriesjournal.com.

While this compound itself may not extensively bioconcentrate, the ecological implications of its presence in aquatic systems relate to its direct toxicity as a neurotoxin and its potential to affect populations of sensitive aquatic organisms toxno.com.aufisheriesjournal.com. The loss of aquatic microorganisms, invertebrates, and vertebrates due to pesticide exposure can lead to undesirable ecosystem changes fisheriesjournal.com.

Terrestrial Organism Ecotoxicity Mechanisms

This compound can reach terrestrial environments, including soil, through applications or deposition nih.govtaylorfrancis.com. Its persistence and effects on terrestrial organisms are important aspects of its ecotoxicology.

Soil Microorganism and Invertebrate Community Effects

This compound may biodegrade in soil, and rapid degradation of 14C-labeled this compound has been observed in sandy loam and clay loam forest soil litters under both aerobic and submerged conditions nih.gov. Half-lives for 14CO2 evolution in these soil litters ranged from 7.31 to 9.32 days nih.gov. This compound may also undergo photolysis at the soil surface nih.gov. In wet, especially alkaline, soils, this compound is expected to hydrolyze nih.gov.

Pesticides, including insecticides, can influence soil microbial communities and enzymatic activities mdpi.comnih.gov. While general information on the impact of agrochemicals on soil microbiota is available, specific detailed research findings on the mechanistic effects of this compound on soil microorganisms were not extensively found in the provided snippets. However, carbamates are generally known to be toxic to worms and other soil organisms who.int. The detrimental effects of agrochemicals on soil microbial diversity can depend on factors such as degradability, adsorption, bioavailability, persistence, concentration, and soil properties mdpi.com. Soil invertebrates play crucial roles in ecosystem processes like organic matter decomposition and nutrient cycling, and their communities can be affected by environmental factors anu.edu.au.

Avian and Mammalian Susceptibility Studies (Mechanistic Focus)

This compound is considered extremely toxic (acute oral) to wild birds and mammals usu.edu. Its acute dermal and subacute dietary toxicity to tested species is low to moderate usu.edu. As a carbamate acetylcholinesterase inhibitor, this compound's toxicity to birds and mammals stems from its ability to inhibit this key enzyme in the nervous system herts.ac.uktoxno.com.auwho.intusu.edu. This inhibition leads to cholinergic overstimulation toxno.com.auepa.gov.

Studies have investigated the effects of aerial application of this compound on brain cholinesterase activity in forest songbirds medkoo.com. Significant inhibition of songbird cholinesterase activity was observed in areas treated aerially at different application rates usu.edu. While cholinesterase inhibition was produced in songbirds and squirrels, mortality was not observed in one study usu.edu.

The differential sensitivity of birds and mammals to anticholinesterases suggests that relying solely on data from one group (e.g., rats) may not be sufficient for predicting the hazard to other groups (e.g., birds) .

Ecosystem-Level Responses and Trophic Transfer Mechanisms

Evaluating the full ecological impact of chemicals like this compound requires understanding responses at the community and ecosystem levels researchgate.net. While this compound is not expected to bioconcentrate significantly in aquatic organisms nih.gov, the potential for trophic transfer of contaminants through food chains is a general concern in ecotoxicology nih.govfisheriesjournal.comeuropa.eu.

For chemicals with a log Kow greater than 4, dietary uptake can be a more important means of exposure, and there may be potential for food-chain transfer itrcweb.org. This compound has a predicted XLogP3 of 2.5 nih.gov, which might suggest that direct uptake from water could be a more significant exposure pathway than dietary uptake for aquatic organisms with respect to bioconcentration itrcweb.org. However, even if the parent compound does not biomagnify, toxic metabolites could potentially be transferred through trophic levels usu.edu.

The impact of pesticides on ecosystems can involve complex interactions and effects on various trophic levels, from microorganisms to higher-level consumers nih.govfisheriesjournal.comanu.edu.au. While specific detailed studies on the ecosystem-level responses and trophic transfer mechanisms of this compound were not extensively found in the provided information, the general principles of ecotoxicology regarding the impact of persistent or toxic substances on food webs and ecosystem function are relevant nih.govfisheriesjournal.comanu.edu.au.

Data Table: Acute Toxicity of this compound to Stream Invertebrates

| Organism Group | 48-h LC50 (µg/L) Range |

| Stream Invertebrates | 99 - 492 |

Source: cambridge.org

Data Table: this compound Degradation in Forest Soil Litters

| Soil Type | Condition | Half-life for 14CO2 Evolution (days) |

| Sandy Loam | Aerobic | 7.31 |

| Sandy Loam | Submerged | 7.72 |

| Clay Loam | Aerobic | 8.88 |

| Clay Loam | Submerged | 9.32 |

Source: nih.gov

Data Table: Songbird Brain Cholinesterase Inhibition Following Aerial Application of this compound

| Application Rate ( kg/ha ) | Number of Songbirds Analyzed | Number with Significant Cholinesterase Inhibition |

| 2.2 | 19 | 19 |

| 1.1 | 84 | 45 |

| 1.1 | 58 | 15 |

| 0.6 | 62 | 16 |

Source: usu.edu

Advanced Analytical Methodologies for Mexacarbate and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating mexacarbate and its metabolites from complex sample matrices and from each other before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection is a widely used and sensitive method for the analysis of N-methylcarbamates, including this compound and its metabolites. This approach is particularly valuable because some carbamates and their transformation products can be thermo-labile, making GC analysis challenging without prior derivatization. researchgate.net In this method, the analytes are separated on a reversed-phase HPLC column, commonly a C-18 or RP-8 column. epa.govresearchgate.netresearchgate.netcapes.gov.br After eluting from the column, the separated carbamates undergo hydrolysis in a post-column reactor, typically using a sodium hydroxide (B78521) solution. epa.govepa.gov The resulting methylamine (B109427) reacts with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), to form highly fluorescent isoindole derivatives. epa.govresearchgate.netcapes.gov.brepa.gov These derivatives are then detected by a fluorescence detector, offering high sensitivity and selectivity. epa.govresearchgate.netresearchgate.netcapes.gov.brepa.gov

Key components and conditions for this method include:

HPLC Column: C-18 or RP-8 reversed-phase column (3-5 µm particle size, 100-250 mm x 4.6-mm ID) with a guard column. epa.govepa.gov

Mobile Phase: Typically a mixture of acetonitrile (B52724) and water. researchgate.netcapes.gov.br

Post-Column Reagents: Sodium hydroxide (NaOH) for hydrolysis and o-phthalaldehyde (OPA) with 2-mercaptoethanol (B42355) in a borate (B1201080) buffer for derivatization. epa.govepa.gov

Fluorescence Detector: Capable of excitation at around 280 nm and emission greater than 389 nm, or excitation at 230 nm and emission at 418 nm, depending on the specific method and analytes. epa.govresearchgate.netcapes.gov.brepa.gov

This method allows for the determination of this compound and its carbamate (B1207046) metabolites with reported detection limits in the low nanogram per milliliter or nanogram per gram range in various matrices like water and soil. researchgate.netresearchgate.netcapes.gov.br The sensitivity of the method can be influenced by the level of interfering fluorescent compounds in the sample matrix. epa.govepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique utilized for the analysis of this compound, although its application to intact carbamates can be limited by their thermal lability. researchgate.net To overcome this, derivatization is often employed to make the compounds more volatile and thermally stable for GC analysis. One approach involves flash methylation of the analytes in the injection port. scispec.co.th

GC-MS provides both separation and structural information through the mass fragmentation patterns of the analytes. nih.govrestek.com For carbamates, including this compound, GC-MS can be used for detection and confirmation. scispec.co.th The mass spectrum of this compound shows characteristic peaks that aid in its identification. nih.govrestek.com For instance, the NIST database lists the mass spectrum of this compound with a top peak at m/z 165. nih.gov

GC-MS/MS (tandem mass spectrometry) can be employed to enhance sensitivity and specificity by selecting parent ions and monitoring their fragmentation products. scispec.co.th This is particularly useful for analyzing complex samples and confirming the presence of target analytes. scispec.co.th

While GC-MS can be applied to derivatized this compound and certain metabolites, HPLC with post-column derivatization is often preferred for the analysis of intact N-methylcarbamates due to their susceptibility to degradation at high temperatures. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules like this compound. measurlabs.com Both ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the different types of hydrogen and carbon atoms in the molecule and their connectivity. measurlabs.com Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the elucidation of the complete structure of this compound and its metabolites. researchgate.netmeasurlabs.comgoogleapis.com PubChem provides access to ¹H NMR spectra for this compound, which can be used for comparison and identification purposes. nih.gov Quantitative NMR (qNMR) can also be used for the quantitative analysis and purity assessment of compounds. eurl-pesticides.eu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a useful technique for identifying the functional groups present in a molecule. researchgate.netmeasurlabs.comlibretexts.org By measuring the absorption of infrared light at different wavelengths, IR spectroscopy provides a "chemical fingerprint" based on the vibrational modes of the molecule's bonds. measurlabs.comlibretexts.orgspectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as the carbonyl group (C=O) of the carbamate ester, N-H stretching from the methylcarbamate group, and C-H stretching vibrations from the aromatic ring and methyl groups. measurlabs.comlibretexts.org The IR spectrum of this compound is available in databases like the NIST WebBook. nist.gov IR spectroscopy is a non-destructive technique and can be applied to solid, liquid, or solution samples. measurlabs.com

Mass Spectrometry for Metabolite Identification

Mass Spectrometry (MS) plays a crucial role in the identification and structural characterization of this compound metabolites. researchgate.netresearchgate.netdntb.gov.ua By measuring the mass-to-charge ratio (m/z) of ions, MS provides information about the molecular weight of the parent compound and its fragments. nih.govrestek.com Metabolites, which are transformation products of the parent compound, will have different molecular weights and fragmentation patterns compared to this compound. nih.gov

Techniques such as GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry), including LC-MS/MS and UHPLC-MS/MS, are widely used for metabolite identification. researchgate.netresearchgate.net LC-MS is particularly advantageous for analyzing polar and less volatile metabolites that are not suitable for GC. The fragmentation patterns obtained from MS can provide clues about the structural changes that occurred during metabolism, such as hydrolysis, oxidation, or demethylation. nih.gov For example, studies on this compound metabolism have indicated demethylation and hydrolytic routes as major pathways, leading to metabolites with corresponding mass spectral characteristics. nih.gov Databases containing mass spectral data of pesticides and their metabolites are essential tools for the identification of unknown metabolites. nih.gov

Electrochemical Sensor Development and Performance

The development of electrochemical sensors for this compound detection focuses on utilizing the compound's electrochemical activity. Bare electrodes, such as glassy carbon electrodes (GCE), may exhibit a reduced or undefined peak current response for this compound, making quantification challenging researchgate.netmdpi.com. To overcome these limitations and improve performance, electrodes are often modified with various materials to enhance electron transfer kinetics, increase surface area, and provide catalytic properties eurekaselect.comresearchgate.netnih.gov.

One approach involves the hydrolysis of this compound in an alkaline medium to a more electroactive phenolic derivative, which can then be detected at a lower potential, increasing sensitivity mdpi.comnih.govacs.org. Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly used electrochemical techniques for this compound detection due to their enhanced sensitivity and better-defined peaks compared to cyclic voltammetry (CV) electrochemsci.orgresearchgate.netmdpi.com. The performance of these sensors is evaluated based on parameters such as detection limit, linear dynamic range, sensitivity, and recovery in real samples electrochemsci.orgresearchgate.netresearchgate.net.

Conductive Diamond Electrode Applications

Conductive boron-doped diamond (BDD) electrodes have been investigated for the electrochemical detection of carbamate pesticides, including compounds structurally related to this compound nih.govacs.org. BDD electrodes offer unique advantages such as a wide electrochemical potential window, low background current, and high stability in various electrochemical applications nih.govacs.orgrsc.org.

Studies have shown that BDD electrodes can be used for the direct detection of underivatized carbamate pesticides, yielding detection limits in the low parts-per-billion (ppb) range nih.govacs.org. Furthermore, the detection sensitivity can be significantly improved by employing alkaline hydrolysis of the pesticide prior to electrochemical analysis, as the resulting phenolic derivatives oxidize at a lower potential nih.govacs.org. BDD electrodes demonstrate excellent stability compared to other electrode materials like glassy carbon and metal electrodes, even after treatments like anodic polarization used for surface reactivation nih.govacs.org. While the provided search results discuss carbamate pesticides generally and mention this compound in the context of other electrochemical sensors, the specific application of conductive diamond electrodes solely for this compound detection is not explicitly detailed in the snippets. However, the properties of BDD electrodes make them promising candidates for such applications, given their success with other carbamates.

Nanomaterial-Modified Electrode Systems

Nanomaterials play a crucial role in enhancing the performance of electrochemical sensors for this compound and other pesticides eurekaselect.comresearchgate.netnih.gov. The incorporation of nanomaterials such as carbon nanotubes (CNTs), graphene, metal nanoparticles, and metal oxide nanostructures can significantly improve sensitivity, selectivity, and stability eurekaselect.comresearchgate.netnih.govmdpi.com. These materials offer high surface area, excellent electrical conductivity, and catalytic properties, which facilitate electron transfer and enhance the electrochemical response of the analyte eurekaselect.comresearchgate.netnih.govmdpi.comencyclopedia.pub.

A functionalized multiwalled carbon nanotube (f-MWCNT) modified glassy carbon electrode (GCE) has been developed for the electrochemical sensing of this compound electrochemsci.org. This modified electrode showed an increased current signal compared to a bare GCE researchgate.net. The electrochemical oxidation of this compound at the f-MWCNT/GCE follows a heterogeneous electron transfer reaction electrochemsci.org. Different experimental parameters, such as scan rate and pH, have been studied to optimize the sensor's performance electrochemsci.org. The detection limit for this compound using this f-MWCNT/GCE was reported to be 1.54 x 10⁻⁸ M electrochemsci.org. The sensor was successfully applied to real water samples with acceptable recovery percentages electrochemsci.org.

Another study explored the use of novel CuO nanostructures synthesized through an aqueous chemical growth procedure to modify a GCE for the simultaneous determination of bentazone (B1668011) and this compound researchgate.net. The CuO nanostructures acted as a conductive and catalytic tool, enhancing the electrochemical response of both pesticides researchgate.net. The modified electrode exhibited a linear relationship between the peak current response and the concentration of pesticides researchgate.net. The limit of detection (LOD) for this compound using the CuO/GCE was reported as 0.0015 µM researchgate.net.

Nanomaterial-modified electrodes are a significant area of research in electrochemical sensing due to their ability to overcome the limitations of bare electrodes and provide improved analytical performance for the detection of various organic pollutants, including pesticides eurekaselect.comresearchgate.netnih.govmdpi.comencyclopedia.pub.

Biosensor Development Based on Enzyme Inhibition